N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features an imidazo[1,2-a]pyridine ring, a phenyl group, and a 1H-1,2,4-triazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction or similar methods.
Introduction of the 1H-1,2,4-triazole moiety: This can be done through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.
Final assembly: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: can be compared with other compounds featuring imidazo[1,2-a]pyridine or 1H-1,2,4-triazole moieties.
Examples: Compounds like imidazo[1,2-a]pyridine derivatives, triazole-based drugs, etc.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(10-23-12-18-11-19-23)21-14-6-2-1-5-13(14)15-9-22-8-4-3-7-16(22)20-15/h1-9,11-12H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYAWEAWDFVAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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